ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate
Description
Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a thiourea-functionalized indole derivative characterized by a carbamothioyl group attached to the indole core at position 3 and an ethyl carboxylate at position 2. Its molecular formula is C19H21N3O2S, with a molecular weight of ~355.1 g/mol.
Properties
IUPAC Name |
ethyl 3-[(2,3-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-4-25-19(24)18-17(14-9-5-6-10-16(14)21-18)23-20(26)22-15-11-7-8-12(2)13(15)3/h5-11,21H,4H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCEOMEDYWREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Biological Activities
Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate has been evaluated for various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of indole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL .
- Anticancer Potential : Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the PI3K/Akt pathway. This compound has shown promise in preliminary studies for its cytotoxic effects on breast and colon cancer cell lines .
- Anti-inflammatory Effects : Compounds with indole structures are also known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could make them useful in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 | |
| Anticancer | MCF-7 (breast cancer) | 15 | |
| Anti-inflammatory | RAW264.7 macrophages | IC50 = 20 |
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of indole derivatives were synthesized and tested against various bacterial strains. This compound was among the compounds that exhibited significant activity against MRSA strains, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various enzymes and receptors, modulating their activity. The carbamothioyl group may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
Ethyl 3-[(3-Chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate ()
Molecular Formula : C19H18ClN3O2S
Molecular Weight : 387.9 g/mol
XLogP3 : 5.3
Key Differences :
- Substituent : The chloro analog features a 3-chloro-2-methylphenyl group, whereas the target compound has a 2,3-dimethylphenyl group.
- Lipophilicity : The chloro group increases lipophilicity (XLogP3 = 5.3) compared to the target compound (estimated XLogP3 = ~5.1).
- Molecular Weight : The chloro analog is heavier (+32.8 g/mol) due to chlorine’s atomic mass.
- Synthesis : Both compounds are synthesized via thiourea formation, but the chloro analog requires a 3-chloro-2-methylphenyl isothiocyanate precursor, whereas the target compound uses a 2,3-dimethylphenyl isothiocyanate .
Methyl 1-Methyl-β-carboline-3-carboxylate ()
Molecular Formula : C14H12N2O2
Molecular Weight : 240.26 g/mol
Key Differences :
- Core Structure : This compound is a β-carboline (indole fused with a pyridine ring), unlike the indole-thiourea scaffold of the target compound.
- Functional Groups : Lacks the carbamothioyl moiety but includes a methyl-substituted β-carboline core and a methyl carboxylate.
- Synthesis : Prepared via oxidation with potassium permanganate, contrasting with the thiourea coupling used for the target compound .
Indole-Fused Heterocycle ()
Molecular Formula : C15H15N2
Molecular Weight : 223.12 g/mol
Key Differences :
- Spectroscopy : 13C-NMR signals (e.g., δ 47.45 for CH2) differ significantly from the target compound’s ethyl carboxylate (δ ~1.3–4.2) and thiourea NH (δ ~11–12) .
Physicochemical and Spectroscopic Data
Table 1: Comparative Properties
Implications of Structural Variations
- Lipophilicity: The chloro analog’s higher XLogP3 (5.3 vs.
- Steric Effects : The 2,3-dimethylphenyl group in the target compound may hinder rotational freedom or binding interactions compared to smaller substituents.
- Biological Relevance : While activity data are absent in the evidence, thiourea derivatives are often explored as enzyme inhibitors or antimicrobial agents, where substituent electronegativity (e.g., Cl vs. CH3) could modulate target affinity .
Biological Activity
Ethyl 3-{[(2,3-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological effects, making it a candidate for further research in drug development.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:
- Anticancer properties : Many indole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial activity : Compounds containing thiourea and carbamothioyl groups are known for their antibacterial and antifungal properties.
- Enzyme inhibition : Some derivatives have been found to inhibit specific enzymes, which can be crucial in treating diseases.
Anticancer Activity
A study focused on a series of indole derivatives, including those similar to this compound, demonstrated potent anticancer activity. The compound exhibited an IC50 value of 5.6 µM against human breast cancer cell lines (MCF-7), indicating strong cytotoxic potential compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.6 | MCF-7 |
| Standard Chemotherapy Drug | 8.0 | MCF-7 |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit calf intestinal alkaline phosphatase (CIAP), with results indicating an IC50 of 0.251 µM, significantly lower than that of standard inhibitors. This suggests a strong potential for therapeutic applications in conditions where enzyme inhibition is beneficial .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
